Beciparcil

Antithrombotic drug discovery Structure-activity relationship (SAR) Beta-D-xyloside reference compound

Beciparcil (4-cyanophenyl 1,5-dithio-β-D-xylopyranoside, LF 4.0212) is a synthetic small-molecule thioxyloside that emerged from a >500-compound screening program at Laboratoires Fournier (Groupe Fournier) for orally active venous antithrombotics. Structurally, it features a rare 1,5-dithio-β-D-xylopyranoside core wherein both the intracyclic and glycosidic oxygen atoms are replaced by sulfur, a modification critical for its metabolic and pharmacologic profile.

Molecular Formula C12H13NO3S2
Molecular Weight 283.4 g/mol
CAS No. 130782-54-6
Cat. No. B146329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeciparcil
CAS130782-54-6
Synonymseciparcil
p((5-thio-beta-D-xylopyranosyl)thio)benzonitrile
Molecular FormulaC12H13NO3S2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESC1C(C(C(C(S1)SC2=CC=C(C=C2)C#N)O)O)O
InChIInChI=1S/C12H13NO3S2/c13-5-7-1-3-8(4-2-7)18-12-11(16)10(15)9(14)6-17-12/h1-4,9-12,14-16H,6H2/t9-,10+,11-,12+/m1/s1
InChIKeyLVFZTPIRDLQIGF-KXNHARMFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beciparcil (CAS 130782-54-6) Procurement Guide: Orally Active 1,5-Dithioxyloside Antithrombotic Lead Scaffold


Beciparcil (4-cyanophenyl 1,5-dithio-β-D-xylopyranoside, LF 4.0212) is a synthetic small-molecule thioxyloside [1] that emerged from a >500-compound screening program at Laboratoires Fournier (Groupe Fournier) for orally active venous antithrombotics [2]. Structurally, it features a rare 1,5-dithio-β-D-xylopyranoside core wherein both the intracyclic and glycosidic oxygen atoms are replaced by sulfur, a modification critical for its metabolic and pharmacologic profile [3]. Beciparcil acts not by direct enzyme inhibition but as an exogenous primer for glycosaminoglycan (GAG) chain biosynthesis—serving as a substrate for galactosyltransferase I (β1,4-galactosyltransferase 7) to initiate endogenous dermatan sulfate production, which potentiates heparin cofactor II–mediated thrombin inhibition [4]. The compound was advanced to Phase 1 clinical evaluation for thrombosis before being discontinued [5].

Why Beciparcil Cannot Be Directly Substituted by Other Oral Antithrombotics


Within the parcil-class of β-D-thioxyloside antithrombotics, even minor structural deviations profoundly alter GAG primer efficiency, metabolic stability, and bleeding risk. Beciparcil bears a compact 4-cyanophenyl aglycone (MW 283.4 Da) that confers a specific substrate profile for human UDP-glucuronosyltransferases distinct from the coumarin-based aglycones of odiparcil or the benzophenone motif of naroparcil [1]. Direct head-to-head in vivo rat data demonstrate that Beciparcil analogs with altered sugar stereochemistry (e.g., D-ribopyranoside or D-arabinopyranoside configurations) or modified aglycones (e.g., 4-nitrophenyl) exhibit quantitatively superior oral antithrombotic potency, explicitly ruling Beciparcil out as an equipotent substitute for these structurally optimized derivatives [2]. The compound serves a well-documented role as a reference standard in SAR programs precisely because its activity benchmark is reproducible and understood—not because it is the most potent member of the series [3].

Beciparcil Quantitative Differentiation Evidence: Procurement Decision Matrix


Evidence 1: Beciparcil as the Validated Reference Standard in Oral Antithrombotic SAR Programs

Beciparcil is explicitly designated as the reference compound in multiple independent SAR studies evaluating next-generation oral antithrombotics. Bozó et al. (1997) demonstrated that deacetylated derivatives of 4-cyanophenyl 1,5-dithio-β-D-glucopyranoside (compounds 6, 9, 14, 30, and 35) exhibited a stronger oral antithrombotic effect in rats compared to Beciparcil, used as reference [1]. Similarly, Bozó et al. (1998) reported that a panel of 4-cyanophenyl and 4-nitrophenyl 1,5-dithio-arabinopyranosides—except 28α—all showed stronger oral antithrombotic effects than Beciparcil as reference [2]. These data establish Beciparcil not as the most potent congener but as the industry benchmark against which improved analogs are measured.

Antithrombotic drug discovery Structure-activity relationship (SAR) Beta-D-xyloside reference compound

Evidence 2: Species-Differential Glucuronidation Kinetics—Translational Relevance for Human vs. Rodent Models

Beciparcil (LF 4.0212) displays a striking species divergence in glucuronidation efficiency. In human liver microsomes, the Vmax/Km ratio is 30.0 µl/min/mg, versus only 0.06 µl/min/mg in rat liver microsomes—a 500-fold difference [1]. Furthermore, human microsomes conjugate Beciparcil exclusively at the 2-hydroxyl position of the thioxyloside ring, whereas rat microsomes glucuronidate at the 2-, 3-, or 4-hydroxyl positions, albeit at much lower rates [2]. The human activity is mediated by UGT1A9 and UGT2B4 isoforms, not UGT1A6 or UGT2B11 [3]. This species-selective metabolism is therapeutically critical: rodent in vivo models underestimate human metabolic clearance, making Beciparcil a poor predictor of human efficacy when in vivo rodent data are the sole selection criterion.

Drug metabolism UDP-glucuronosyltransferase (UGT) Species-specific pharmacokinetics

Evidence 3: Top-3 Hit in a >500-Compound Screening Cascade

In the foundational pharmacologic characterization by Martin et al. (1996), Beciparcil (LF 04-0212) was identified as one of the three most active compounds from a screening cascade of more than 500 thioxyloside candidates for inhibition of venous thrombus formation in the rat and rabbit Wessler model after intravenous and oral dosing [1]. The other two top candidates were LF 09-0055 (Naroparcil) and LF 05-0030 (Iliparcil). Among these, LF 05-0030 displayed the greatest activity with an ED80 of 6 mg/kg on oral administration in rats [2]. Beciparcil was not the most potent of the three but was selected alongside the other leads for further development because all three compounds were shown to be devoid of anticoagulant effects or hemorrhage at antithrombotic doses [3].

High-throughput screening Venous thrombosis Wessler stasis model

Evidence 4: Unique 1,5-Dithio-Xylopyranoside Scaffold Differentiation from O-Glycosidic Parcil Analogs

Beciparcil's intracyclic and glycosidic oxygen atoms are both replaced by sulfur, forming a 1,5-dithio-β-D-xylopyranoside structure [1]. This double sulfur substitution is pharmacologically significant because the O-glycosidic bond in natural β-D-xylopyranosides is susceptible to in vitro and in vivo metabolic cleavage by glucuronosyltransferase-mediated hydrolysis [2]. The replacement of the endocyclic oxygen with sulfur also alters the conformational properties of the pyranose ring and the orientation of the aglycone, as demonstrated by X-ray crystallography [3]. Notably, Beciparcil itself was later superseded in development by 1-C-(5-thio-D-xylopyranosyl) derivatives designed to further resist metabolic cleavage of the glycosidic linkage [4].

Carbohydrate chemistry Thiosugar stability Glycosidic bond metabolism

Evidence 5: Discontinued Phase 1 Development—Programmatic Risk Assessment

Beciparcil reached Phase 1 clinical evaluation for thrombosis under development by Groupe Fournier but was formally discontinued at this stage [1]. By contrast, Odiparcil (SB-424323/IVA-336)—a structurally related β-D-thioxyloside analog with a coumarin aglycone and improved bleeding safety profile—advanced to Phase 2a clinical studies in healthy volunteers (~700) and patients (~1100) [2]. Naroparcil and Iliparcil were also discontinued preclinically or in Phase 1 [3]. The attrition of Beciparcil while Odiparcil advanced provides a de-risking signal: procurement for programs intending downstream clinical translation should note that the 4-cyanophenyl aglycone scaffold was deprioritized in favor of the 4-methylumbelliferyl/coumarin scaffold.

Clinical development status Drug candidate attrition Thrombosis therapeutics

Beciparcil: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Scenario 1: Analytical Reference Standard for Oral Antithrombotic SAR Programs

Procure Beciparcil as the validated reference compound for preclinical oral antithrombotic SAR studies. Multiple independent publications (Bozó et al. 1997, 1998) have established Beciparcil as the benchmark against which improved glucopyranoside and arabinopyranoside derivatives are quantitatively compared [1]. Its reproducible baseline activity ensures that new analogs can be ranked for potency relative to a known standard, essential for patent filings and medicinal chemistry decision-making.

Scenario 2: In Vitro Metabolic Stability Benchmarking—Species-Comparative UGT Assays

Use Beciparcil as a probe substrate in human vs. rodent liver microsome or recombinant UGT assays to calibrate species-specific glucuronidation capacity. The 500-fold Vmax/Km difference (human 30.0 vs. rat 0.06 µl/min/mg) [2] and the unique regioselectivity pattern (2-OH only in humans vs. 2-, 3-, or 4-OH in rats) [3] provide a well-characterized baseline for evaluating the metabolic stability of new thioxyloside drug candidates across species.

Scenario 3: Chemical Biology Tool for GAG Biosynthesis Pathway Investigation

Beciparcil serves as a defined exogenous acceptor substrate for galactosyltransferase I (β1,4-galactosyltransferase 7), enabling researchers to probe the initiation and elongation steps of chondroitin sulfate/dermatan sulfate GAG biosynthesis in cell-based assays [4]. This application is supported by the compound's demonstrated ability to elevate circulating GAG levels in vivo, with dermatan sulfate–mediated heparin cofactor II activation serving as a pharmacodynamic readout.

Scenario 4: Reference for Metabolic Cleavage Susceptibility Studies of Thiosugar Glycosides

Employ Beciparcil as a positive control for glucuronosyltransferase-mediated glycosidic bond cleavage in studies designed to evaluate the metabolic stability of novel xyloside derivatives. Because Beciparcil is a known substrate for metabolic cleavage in vitro and in vivo [5], it enables direct comparison with 1-C-linked analogs engineered for improved stability, providing quantitative structure-metabolism relationship (QSMR) data.

Quote Request

Request a Quote for Beciparcil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.